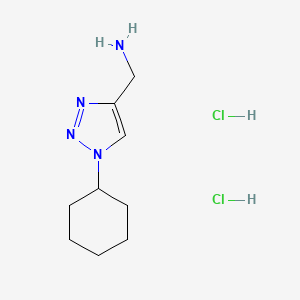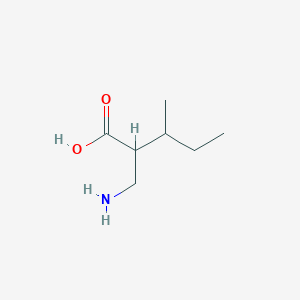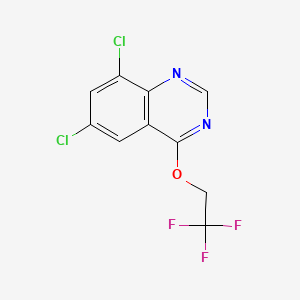
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline is a chemical compound with the molecular formula C10H5Cl2F3N2O and a molecular weight of 297.06 g/mol It is characterized by the presence of two chlorine atoms, a trifluoroethoxy group, and a quinazoline core structure
准备方法
The synthesis of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6,8-dichloroquinazoline with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反应分析
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable oxidizing or reducing agents. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
科学研究应用
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where quinazoline derivatives have shown promise.
作用机制
The mechanism of action of 6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
相似化合物的比较
6,8-Dichloro-4-(2,2,2-trifluoroethoxy)quinazoline can be compared with other quinazoline derivatives, such as:
6,8-Dichloroquinazoline: Lacks the trifluoroethoxy group, which may result in different chemical and biological properties.
4-(2,2,2-Trifluoroethoxy)quinazoline: Lacks the chlorine atoms, which can affect its reactivity and interactions with biological targets.
6,8-Difluoro-4-(2,2,2-trifluoroethoxy)quinazoline: Substitution of chlorine with fluorine atoms can lead to changes in electronic properties and reactivity.
属性
分子式 |
C10H5Cl2F3N2O |
|---|---|
分子量 |
297.06 g/mol |
IUPAC 名称 |
6,8-dichloro-4-(2,2,2-trifluoroethoxy)quinazoline |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-5-1-6-8(7(12)2-5)16-4-17-9(6)18-3-10(13,14)15/h1-2,4H,3H2 |
InChI 键 |
MBIOZCMTJBHJSH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(=NC=N2)OCC(F)(F)F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


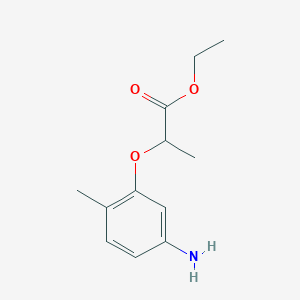
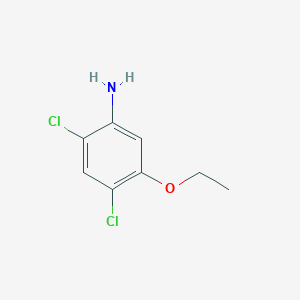
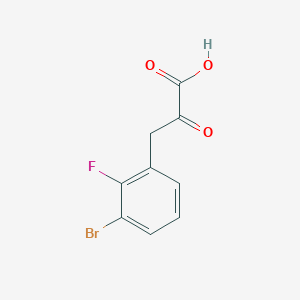
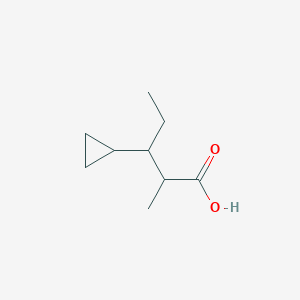
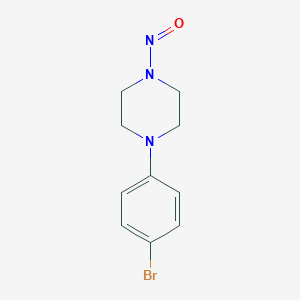
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
![[3-Chloro-4-(trifluoromethoxy)phenyl]hydrazine](/img/structure/B15318225.png)

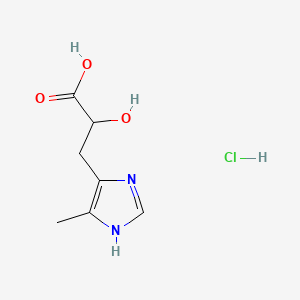
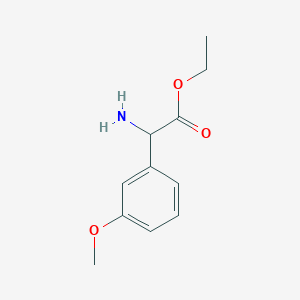
![Potassium (2-(tert-butoxycarbonyl)hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)trifluoroborate](/img/structure/B15318246.png)
